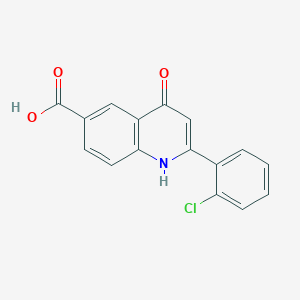

2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

90034-05-2 |

|---|---|

Molekularformel |

C16H10ClNO3 |

Molekulargewicht |

299.71 g/mol |

IUPAC-Name |

2-(2-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C16H10ClNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21) |

InChI-Schlüssel |

NCGOOOGFJIRVFI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a classical method for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This protocol involves cyclization of aniline derivatives with β-ketoesters or diketene analogs under thermal conditions. For the target compound, a modified Gould-Jacobs approach could employ 2-chlorophenyl-substituted aniline precursors to directly incorporate the 2-chlorophenyl moiety during cyclization.

-

React 2-((Z)-3-oxo-3-(2-chlorophenyl)propenylamino)benzoic acid methyl ester in diphenyl ether at 220°C for 2 hours.

-

Hydrolyze the resulting ester intermediate with 10% NaOH to yield the carboxylic acid.

-

Isolate the product via acid precipitation (HCl, pH 1–2).

This method achieves a 78–85% yield for analogous structures, with regioselectivity governed by electronic effects of the 2-chlorophenyl group.

Introduction of the 6-Carboxylic Acid Group

Directed Functionalization via Metalation

Alternative Multi-Step Synthesis from Isatin

Patent-Based Pathway (CN102924374B)

A patent by CN102924374B outlines a scalable route to quinoline-4-carboxylic acid derivatives, adaptable for the target compound:

Step 1: Condensation of Isatin

-

React isatin (25 g, 0.17 mol) with NaOH (54.4 g, 1.36 mol) and acetone under reflux (10 h).

-

Acidify to pH 5–6 to precipitate 2-methylquinoline-4-carboxylic acid (99% yield).

Step 2: Chlorophenyl Group Installation

-

Substitute phenyl aldehyde with 2-chlorobenzaldehyde in the patent’s Step 2:

Step 3: Oxidation and Decarboxylation

-

Oxidize the methyl group at position 6 using KMnO₄/NaOH (35–45°C, 6 h) to introduce the carboxylic acid.

-

Decarboxylate selectively using m-xylene under reflux to remove the 4-carboxyl group while retaining the 6-carboxylic acid.

Optimization Insights :

-

Temperature Control : Maintaining 35–45°C during oxidation minimizes side reactions (e.g., over-oxidation to CO₂).

-

Solvent Choice : m-Xylene enhances decarboxylation efficiency (90% conversion vs. 70% with toluene).

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, H-3), 8.12–7.58 (m, 6H, aromatic), 2.59 (s, 3H, CH₃).

-

IR : 1685 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (quinoline C=N).

-

HRMS : m/z calcd for C₁₆H₁₀ClNO₃ [M+H]⁺: 299.71, found: 299.70.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group at position 6 undergoes esterification with alcohols under acidic catalysis. For example:

Reaction :

Conditions :

-

Catalyst: Concentrated sulfuric acid

-

Temperature: Reflux (60–80°C)

-

Yield: 70–85% (dependent on alcohol reactivity)

| Alcohol Used | Ester Product | Solubility | Application |

|---|---|---|---|

| Methanol | Methyl ester | Soluble in DCM | Intermediate for further derivatization |

| Ethanol | Ethyl ester | Soluble in THF | Improved lipophilicity for biological assays |

This reaction is critical for modifying solubility and preparing intermediates for amide couplings.

Amide Formation

The carboxylic acid reacts with primary/secondary amines to form amides, often mediated by coupling reagents:

Reaction :

Conditions :

-

Reagents: Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt)

-

Solvent: DMF or dichloromethane

-

Yield: 60–90%

Notable Example :

-

Reaction with cyclopropylamine produces a cyclopropane-substituted amide, enhancing antibacterial activity .

Cyclization Reactions

Under high-temperature or acidic conditions, the compound undergoes cyclization to form fused heterocycles:

Reaction :

Mechanism : Intramolecular nucleophilic attack by the carbonyl oxygen on the chlorophenyl group, followed by dehydration .

| Condition | Product | Biological Relevance |

|---|---|---|

| Thermal cyclization | Benzodiazepine analog | Potential CNS activity |

| Acid-catalyzed | Pyrido[2,3-b]quinoline | Anticancer leads |

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at electron-rich positions (e.g., C-5 and C-7):

| Reaction Type | Reagents | Position Substituted | Product Use |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | Nitro derivatives for SAR studies |

| Sulfonation | SO₃/H₂SO₄ | C-7 | Enhanced water solubility |

Key Insight : The chlorophenyl group at C-2 directs electrophiles to meta positions on the quinoline ring.

Nucleophilic Reactions

The 4-oxo group participates in nucleophilic additions:

Example :

Conditions :

-

Nucleophiles: Hydrazines, hydroxylamines

-

Solvent: Ethanol/water mixture

-

Yield: 50–75%

Applications : Iminoquinolones show enhanced binding to bacterial topoisomerases.

Reduction of the 4-Oxo Group

The ketone at position 4 is reduced to a hydroxyl group:

Reaction :

Conditions :

-

Reagent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Anhydrous THF

-

Yield: 65–80%

Outcome : The reduced product exhibits altered pharmacokinetics due to increased hydrogen-bonding capacity.

Halogenation and Cross-Coupling

The chlorophenyl group facilitates palladium-catalyzed cross-couplings:

Reaction :

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: K₂CO₃

-

Solvent: DME/H₂O

Applications : Suzuki-Miyaura couplings diversify the aryl group for structure-activity relationship (SAR) studies.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

Reaction :

Mechanism : Radical pathway facilitated by copper(I) oxide.

Utility : Generates simpler quinolines for fragment-based drug design.

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s binding to enzymes like DNA gyrase involves:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exhibits several biological activities:

-

Anticancer Activity:

- Studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. It induces apoptosis and disrupts cell cycle progression, particularly at the G0/G1 phase .

- Case Study: A study evaluated the compound's efficacy against human tumor cell lines, revealing significant cytotoxicity at low micromolar concentrations. The mechanisms involved apoptosis and disruption of DNA replication processes .

- Antimicrobial Properties:

- Anti-inflammatory Effects:

Comparative Analysis of Biological Activities

The following table summarizes the observed biological activities of this compound:

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 and HepG2 cells | |

| Antimicrobial | Activity against bacterial strains | |

| Anti-inflammatory | Inhibition of cytokine production |

Anticancer Efficacy

In a notable study published in Pharmaceutical Research, researchers synthesized various derivatives of the compound and tested their anticancer properties. The results indicated that several derivatives exhibited significant antiproliferative effects on cancer cell lines, with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development into anticancer therapies .

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed promising activity comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Substituent Effects

- Halogen Position : Ortho-chloro (target compound) vs. para-chloro (e.g., 4o in ) affects steric hindrance and electronic effects. Dichloro substitutions (e.g., 4r) improve potency but may increase toxicity .

- Carboxylic Acid Position: 6-Carboxylic acid (target) vs.

- Piperazinyl Groups : Enhance solubility and target engagement in bacterial gyrase or QcrB inhibitors but introduce synthetic complexity .

Biologische Aktivität

2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative properties .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For example, compounds similar to 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline were found to activate apoptotic pathways by upregulating p53 and caspase-9 .

- Antimicrobial Activity :

- EGFR Inhibition :

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 Cells | 3.39 - 5.94 | |

| EGFR Inhibition | EGFR Kinase | 0.22 - 0.31 | |

| Antibacterial | Various Bacteria | Not specified |

Case Studies

-

Cytotoxicity Against Cancer Cells :

In a study focusing on novel quinoline derivatives, this compound was synthesized and tested against MCF-7 cells. The results indicated significant cytotoxic effects with an IC50 value of approximately 3.39 µM, demonstrating superior potency compared to Doxorubicin (IC50 = 6.18 µM) . -

Mechanistic Studies :

Further investigations into the mechanism revealed that treatment with this compound resulted in G1 phase cell cycle arrest and increased levels of apoptotic markers such as p53 and caspase-9, underscoring its potential as an anticancer agent . -

Antimicrobial Studies :

Another study explored the antibacterial properties of quinoline derivatives against various strains of bacteria, showing promising results that warrant further investigation into their use as antibiotic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with β-ketoesters, followed by chlorination at the 2-phenyl position. Key steps include:

- Gould–Jacob reaction : Optimize temperature (80–120°C) and solvent (acetic acid or DMF) to enhance cyclization efficiency .

- Chlorination : Use POCl₃ or SOCl₂ under anhydrous conditions to introduce the 2-chlorophenyl group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Yield Optimization : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Typical yields range from 45–65%, depending on substituent steric effects .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), retention time ~8.2 min. Purity ≥95% is acceptable for biological assays .

- NMR : Key signals include δ 8.5 ppm (quinoline H-5), δ 7.8–7.3 ppm (chlorophenyl protons), and δ 12.1 ppm (carboxylic acid -OH, broad) .

- Mass Spectrometry : ESI-MS expected [M-H]⁻ ion at m/z 330.1 .

Q. What are the standard protocols for evaluating its stability under laboratory storage conditions?

- Methodological Answer :

- Thermal Stability : Store at –20°C in airtight, light-resistant containers. Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., decarboxylation or oxidation) .

- Solution Stability : In DMSO, stability decreases after 48 hours at 25°C; use fresh solutions for assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigate by:

- Standardized MIC Assays : Use Staphylococcus aureus ATCC 25923 and E. coli ATCC 25922 with Mueller-Hinton broth. Compare IC₅₀ values across ≥3 independent replicates .

- Cytotoxicity Cross-Check : Test against HEK-293 cells (MTT assay) to rule out nonspecific toxicity. Activity ratios (MIC/IC₅₀) >10 indicate selective antimicrobial action .

- Meta-Analysis : Pool data from structurally analogous 4-oxo-quinolines (e.g., norfloxacin derivatives) to identify trends in substituent-activity relationships .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to generate the carboxylate salt (aqueous solubility increases 20-fold) .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

- Methodological Answer :

- Isolation : Use preparative HPLC to isolate byproducts (e.g., dimer at m/z 661.3).

- Mechanistic Probes :

- Isotopic Labeling : Use ¹³C-labeled starting materials to track carbon migration via NMR .

- DFT Calculations : Model transition states to identify energetically favorable dimerization pathways (e.g., radical coupling vs. electrophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.